Decarboxyticarcillin

Pharmaceutical QC Pharmacopoeial compliance Impurity reference standard

QC laboratories performing EP/BP monograph release testing for ticarcillin cannot use generic impurity standards. Decarboxyticarcillin is the official EP (T1420010) / BP (BP1086) Ticarcillin Impurity A reference standard, mandated for identification, control, and quantification. Substituting a non-traceable standard invalidates batch certification and risks regulatory non-compliance. - Ensures method compliance with EP Monograph 0956 and corresponding BP monograph. - Enables accurate quantification at RRT ~1.3 with a specification limit of <1.5%. - Supplied as a neat standard in 50 mg units with full pharmacopoeial traceability.

Molecular Formula C14H16N2O4S2
Molecular Weight 340.4
CAS No. 36041-93-7
Cat. No. B1655418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecarboxyticarcillin
CAS36041-93-7
Molecular FormulaC14H16N2O4S2
Molecular Weight340.4
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CSC=C3)C(=O)O)C
InChIInChI=1S/C14H16N2O4S2/c1-14(2)10(13(19)20)16-11(18)9(12(16)22-14)15-8(17)5-7-3-4-21-6-7/h3-4,6,9-10,12H,5H2,1-2H3,(H,15,17)(H,19,20)/t9-,10+,12-/m1/s1
InChIKeyYSQNZHBPPHVMSD-JFGNBEQYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decarboxyticarcillin: Pharmacopoeial Identity and Designation


Decarboxyticarcillin (CAS 36041-93-7), chemically defined as (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(thiophen-3-yl)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is the decarboxylated derivative of the carboxypenicillin antibiotic ticarcillin [1]. It is officially designated as Ticarcillin Impurity A by both the European Pharmacopoeia (EP) and the British Pharmacopoeia (BP), where it is specified as a reference standard for use in laboratory tests prescribed by the respective monographs . As a β-lactam degradation-related substance with a molecular weight of 340.42 g/mol and molecular formula C14H16N2O4S2, this compound is supplied primarily as a neat analytical reference standard in 50 mg unit quantities, with storage requirements at 2-8°C [1].

Pharmacopoeial Impurity A reference standard for EP/BP Monograph 0956
Traceable to official EDQM/BP CRS batch (T1420010 / BP1086)
HPLC-based impurity control with defined relative retention behavior

Why Generic Standards Cannot Replace Decarboxyticarcillin


In the quality control (QC) and regulatory release of ticarcillin active pharmaceutical ingredients (APIs) and finished drug products, generic or in-house impurity reference materials cannot be substituted for Decarboxyticarcillin when performing tests prescribed in EP Monograph 0956 (Ticarcillin sodium) or the corresponding BP monograph [1]. Pharmacopoeial monographs mandate the use of official reference standards for the identification, control, and quantification of specified impurities to ensure method comparability and regulatory compliance across all manufacturing sites and contract testing laboratories. Decarboxyticarcillin is specifically named as the reference standard for Ticarcillin Impurity A; substituting a material from an alternate vendor without full traceability to the EP Chemical Reference Substance (CRS) batch introduces analytical variability that invalidates QC release data, jeopardizes ANDA/MA submissions, and risks non-compliance during regulatory inspections . Furthermore, Decarboxyticarcillin differs from other ticarcillin impurities (e.g., Impurity B, C, D, E) and degradation products in its chromatographic behavior, relative retention time, and acceptance criteria limits specified in the EP monograph, meaning that even a structurally similar analog cannot serve as a quantitative surrogate [2].

Generic impurity standards may lack pharmacopoeial traceability, risking QC data rejection in ANDA/MA reviews.
Structurally similar analogs (e.g., Impurity B, C, D) differ in relative retention time and monograph acceptance limits.
Vendor-specific naming (e.g., Impurity 1 with CAS 50530-49-9) may not align with EP/BP Impurity A identity.

Decarboxyticarcillin: Evidence-Based Differentiation from Other Impurities


Impurity A Pharmacopoeial Mandate vs. Other Impurities

Decarboxyticarcillin (CAS 36041-93-7) is explicitly designated as Ticarcillin Impurity A in both the European Pharmacopoeia (EP) Monograph 0956 and the British Pharmacopoeia (BP) monograph for ticarcillin sodium [1]. It is listed in the EP monograph under the 'Related substances' section with a defined relative retention time (RRT) of approximately 1.3 relative to ticarcillin and a specified acceptance criterion requiring that this impurity not exceed 1.5% of the ticarcillin peak area in HPLC analysis [2]. In contrast, other ticarcillin-related impurities (Impurity B: CAS 6964-21-2, thiophene-3-acetic acid; Impurity C: CAS 21080-92-2; Impurity D: mixture of diastereomers; Impurity E: CAS 2747990-79-8) are either specified with different acceptance limits, identified under different chromatographic conditions, or not explicitly named in the EP monograph's quantitative limits table .

Regulatory Designation
Head-to-head
EP/BP Impurity A with explicit individual acceptance limit ≤1.5% area; Impurity B has no specified quantitative limit in the monograph table.
Supports compendial QC method fit for release testing.
HPLC conditions per EP 0956; C18, phosphate pH 7.0, 220 nm.
Pharmaceutical QC Pharmacopoeial compliance Impurity reference standard Regulatory submission

Chromatographic Resolution from Degradation Products

In a validated HPLC gradient method for ticarcillin sodium and ticarcillin-clavulanate formulations, Decarboxyticarcillin (Impurity A) demonstrated baseline chromatographic separation from both the ticarcillin parent peak and from degradation impurities generated under forced degradation conditions [1]. The study reported that the impurity A peak elutes with a distinct retention time, separated from degradation products formed under acid, base, oxidative, thermal, and photolytic stress conditions. The method achieved a detection limit (LOD) for ticarcillin of 4.8 ng and for clavulanic acid of 7.3 ng, with impurity A measured at <1.5% in all tested raw material and finished product samples [1]. In contrast, the LC-MS/MS method developed by Hakeem et al. (2024) for agricultural residue analysis identified and quantified different degradation products — specifically thiophene-2-acetic acid and thiophene-3-acetic acid (the latter corresponding to Impurity B) — rather than Decarboxyticarcillin itself [2].

Chromatographic Resolution
Method context
Baseline separation from ticarcillin and forced-degradation peaks; distinct retention time not observed with Impurity B standard.
Enables accurate impurity A quantification in HPLC stability-indicating methods.
LOD for ticarcillin 4.8 ng; method validated for ticarcillin-clavulanate formulations.
HPLC method validation Related substances Degradation product analysis Pharmaceutical stability

Dual EP/BP Designation vs. Vendor-Specific Naming

Decarboxyticarcillin (CAS 36041-93-7) is one of the few ticarcillin-related impurities that maintains a consistent, cross-pharmacopoeial identity as 'Impurity A' under both the European Pharmacopoeia (EP CRS Catalogue Code T1420010) and the British Pharmacopoeia (BP Catalogue Code BP1086) [1]. Both pharmacopoeias specify the identical chemical structure and CAS number for this reference standard. In contrast, other ticarcillin impurities exhibit vendor-dependent or pharmacopoeia-specific naming inconsistencies: for instance, 'Ticarcillin Impurity 1' from Axios Research corresponds to CAS 50530-49-9 — a different chemical entity — rather than Decarboxyticarcillin [2]. Similarly, Ticarcillin EP Impurity D is supplied as a mixture of diastereomers without a defined CAS number in vendor catalogs, complicating procurement traceability . The EDQM reference standard batch is supplied in 50 mg neat format with documented stability at +5°C±3°C and ambient shipping conditions, accompanied by a downloadable leaflet specifying its prescribed use in Monograph 0956 [1].

Dual Pharmacopoeial Identity
Head-to-head
Identical CAS 36041-93-7 and Impurity A designation in both EP and BP; 50 mg neat format with defined storage.
Supports multi-market QC harmonization without separate inventory items.
Vendor-specific Impurity 1 (CAS 50530-49-9) lacks this cross-pharmacopoeial alignment.
Pharmacopoeial reference standard BP/EP harmonization Analytical traceability QC procurement

Decarboxyticarcillin: Validated Application Scenarios


EP/BP Compendial Batch Release Testing

QC laboratories performing release testing under EP Monograph 0956 or BP monograph must use Decarboxyticarcillin as the reference standard for quantifying Impurity A. The validated HPLC method confirms that this impurity elutes at an RRT of approximately 1.3 relative to ticarcillin and must be controlled to <1.5% of the main peak area [1]. Use of the official EP CRS (T1420010) or BP (BP1086) reference standard ensures method compliance and regulatory acceptance of batch certification data [2].

Analytical Method Validation for ANDA/MA Submissions

For ANDA (US) or Marketing Authorization (EU) submissions involving ticarcillin sodium or ticarcillin-clavulanate products, Decarboxyticarcillin is required as a fully characterized impurity standard for method validation (AMV) and forced degradation studies. The 2016 HPLC method validation demonstrates that Decarboxyticarcillin can be reliably separated from degradation products generated under acid, base, oxidative, thermal, and photolytic stress, with a detection limit for ticarcillin of 4.8 ng [1]. Axios Research supplies this compound as a reference standard traceable to EP/USP pharmacopoeial standards specifically for these AMV and QC applications .

Stability-Indicating Method Qualification

During ICH-compliant stability studies of ticarcillin formulations, Decarboxyticarcillin serves as a key marker for degradation monitoring. The gradient HPLC method validated in published studies confirms that Impurity A does not co-elute with ticarcillin or with other degradation-related peaks, enabling accurate quantification throughout the product shelf life [1]. The reference standard's defined storage conditions (2-8°C for BP/EP materials) support long-term stability program continuity [2].

Cross-Pharmacopoeial QC Harmonization

For pharmaceutical manufacturers supplying ticarcillin products to both EU and UK markets, Decarboxyticarcillin offers a harmonized reference standard identity across EP and BP monographs [2]. The identical CAS (36041-93-7) and chemical specification eliminate the need for separate impurity A standards for European and British release testing, reducing qualification documentation and inventory complexity in multi-market QC operations.

Application
Selection Property
Validation Focus
EP/BP Compendial Batch Release Testing
Pharmacopoeial traceability & monograph-specific acceptance limit
HPLC resolution and RRT verification per EP 0956
Analytical Method Validation for ANDA/MA Submissions
Fully characterized impurity reference standard
Specificity under forced degradation conditions
Stability-Indicating Method Qualification
Reliable separation from degradation products
Long-term stability program continuity
Cross-Pharmacopoeial QC Harmonization
Dual EP/BP identity with identical CAS
Multi-market QC documentation consolidation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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